4-[(4-Bromophenyl)methoxy]piperidine
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Overview
Description
4-[(4-Bromobenzyl)oxy]piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by a piperidine ring substituted with a 4-bromobenzyl group through an ether linkage. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]piperidine typically involves the reaction of piperidine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Bromobenzyl)oxy]piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated or modified piperidine derivatives.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]piperidine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of molecular interactions and as a ligand in binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]piperidine is primarily related to its ability to interact with biological targets through its piperidine ring and bromobenzyl group. These interactions can modulate various molecular pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]piperidine
- 4-[(4-Chlorobenzyl)oxy]piperidine
- 4-[(4-Methylbenzyl)oxy]piperidine
Comparison: 4-[(4-Bromobenzyl)oxy]piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic transformations .
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2 |
InChI Key |
FYQRZXJLGKAUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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